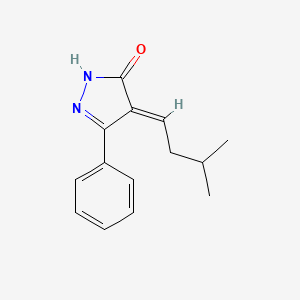
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a phenyl group and a 3-methylbutylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one typically involves a Knoevenagel condensation reaction. This reaction is a powerful method for forming carbon-carbon bonds and is commonly used to synthesize alkylidene derivatives. The reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using solvent-free conditions and reusable catalysts. For example, pyrrolidinium ionic liquids (PyrrILs) have been used as efficient and reusable catalysts for the Knoevenagel condensation, providing high yields and ease of workup .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyrazolone rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may modulate the activity of protein acetyltransferases, influencing gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylbutylidene)cyclopentane: This compound shares a similar alkylidene group but differs in its ring structure.
α-Methyl butyraldehyde: This compound has a similar alkylidene group but lacks the pyrazolone ring.
Uniqueness
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its combination of a pyrazolone ring with a phenyl and 3-m
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(4E)-4-(3-methylbutylidene)-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C14H16N2O/c1-10(2)8-9-12-13(15-16-14(12)17)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)/b12-9+ |
Clave InChI |
XOBCSQCBOJIOFZ-FMIVXFBMSA-N |
SMILES isomérico |
CC(C)C/C=C/1\C(=NNC1=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CC=C1C(=NNC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)





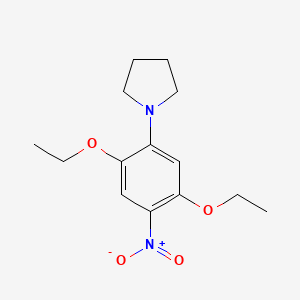
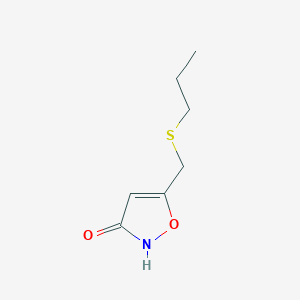
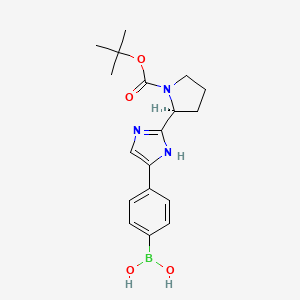
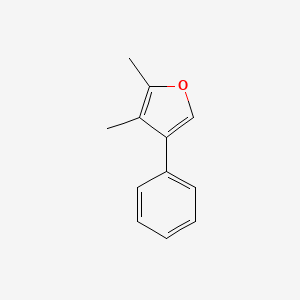

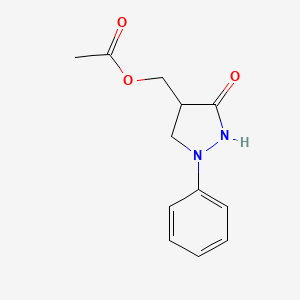
![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
